molecular formula C15H22N4O4 B8800111 Methyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylate

Methyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylate

Cat. No. B8800111
M. Wt: 322.36 g/mol
InChI Key: SLOQZTLNZVQGOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536168B2

Procedure details

To 2-(4-tert-Butoxycarbonyl-piperazin-1-yl)-pyrimidine-5-carboxylic acid (150 mg, 0.486 mmol) in an oven dried round-bottom flask is added methanol (1.0 mL) and benzene (3.7 mL) under nitrogen, and the reaction stirred for 10 min. Trimethylsilyldiazomethane (0.34 ml, 0.678 mmol) is added and the reaction stirred for 1 h. Glacial acetic acid (0.05 ml) is then added until the yellow color has disappeared. The reaction mixture is concentrated under reduced pressure and co-evaporated with benzene. It is dried under high vacuum to yield the title compound as a white solid (155 mg, 99% yield).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step Two
Quantity
0.05 mL
Type
solvent
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[N:19]=[CH:18][C:17]([C:20]([OH:22])=[O:21])=[CH:16][N:15]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].CO.[CH:25]1C=CC=CC=1.C[Si](C=[N+]=[N-])(C)C>C(O)(=O)C>[CH3:25][O:21][C:20]([C:17]1[CH:16]=[N:15][C:14]([N:11]2[CH2:10][CH2:9][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:2])[CH3:3])=[O:7])[CH2:13][CH2:12]2)=[N:19][CH:18]=1)=[O:22]

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=NC=C(C=N1)C(=O)O
Name
Quantity
1 mL
Type
reactant
Smiles
CO
Name
Quantity
3.7 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0.34 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Step Three
Name
Quantity
0.05 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction stirred for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under reduced pressure and co-evaporated with benzene
CUSTOM
Type
CUSTOM
Details
It is dried under high vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC(=O)C=1C=NC(=NC1)N1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 155 mg
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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